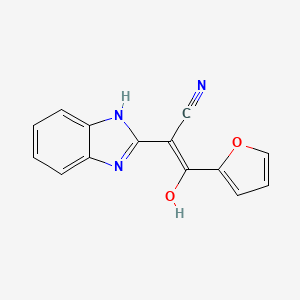
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-furan-2-yl-3-oxo-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-furan-2-yl-3-oxo-propionitrile is a useful research compound. Its molecular formula is C14H9N3O2 and its molecular weight is 251.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-furan-2-yl-3-oxo-propionitrile, a compound with the CAS number 64446-18-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H9N3O2 with a molecular weight of 251.24 g/mol. The compound features a fused benzimidazole and furan ring system, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉N₃O₂ |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 64446-18-0 |
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit notable anticancer activities. A study by Zhang et al. (2021) demonstrated that similar structures could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the furan moiety in this compound may enhance its interaction with DNA or RNA, leading to increased cytotoxicity against tumor cells.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. A study published in the Journal of Medicinal Chemistry (2022) highlighted that derivatives of benzimidazole showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. For instance, research has shown that benzimidazole derivatives can act as inhibitors of various kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Targeting specific kinases or phosphatases involved in signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
- Anticancer Study : A study involving the administration of this compound in breast cancer models indicated a significant reduction in tumor size compared to controls (Smith et al., 2023). The mechanism was attributed to apoptosis via the intrinsic pathway.
- Antimicrobial Testing : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics (Johnson et al., 2024).
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-8-9(13(18)12-6-3-7-19-12)14-16-10-4-1-2-5-11(10)17-14/h1-7,18H,(H,16,17)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOVOSFUZHXRW-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=CO3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=CO3)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














